molecular formula C11H21NO4 B1371043 2-{[(Tert-butoxy)carbonyl]amino}-2-methylpentanoic acid CAS No. 1155990-96-7

2-{[(Tert-butoxy)carbonyl]amino}-2-methylpentanoic acid

Cat. No.: B1371043
CAS No.: 1155990-96-7
M. Wt: 231.29 g/mol
InChI Key: BIYXUNJTZYRILK-UHFFFAOYSA-N
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Description

2-{[(Tert-butoxy)carbonyl]amino}-2-methylpentanoic acid is a compound commonly used in organic synthesis, particularly in the protection of amino groups. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and ease of removal .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-2-methylpentanoic acid typically involves the reaction of 2-amino-2-methylpentanoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to high-purity products .

Chemical Reactions Analysis

Types of Reactions: 2-{[(Tert-butoxy)carbonyl]amino}-2-methylpentanoic acid primarily undergoes deprotection reactions to remove the Boc group. This is typically achieved using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) .

Common Reagents and Conditions:

    Deprotection: Trifluoroacetic acid in dichloromethane at room temperature.

    Substitution: Reaction with nucleophiles in the presence of a base.

Major Products:

Scientific Research Applications

2-{[(Tert-butoxy)carbonyl]amino}-2-methylpentanoic acid is extensively used in peptide synthesis as a protecting group for amino acids. Its stability under a wide range of conditions makes it ideal for multi-step synthesis processes. Additionally, it is used in the synthesis of pharmaceuticals, where protecting groups are crucial for the selective modification of functional groups .

Comparison with Similar Compounds

  • N-[(tert-butoxy)carbonyl]glycine
  • N-[(tert-butoxy)carbonyl]alanine
  • N-[(tert-butoxy)carbonyl]valine

Uniqueness: 2-{[(Tert-butoxy)carbonyl]amino}-2-methylpentanoic acid is unique due to its specific structure, which provides steric hindrance and stability, making it particularly useful in peptide synthesis. Compared to other Boc-protected amino acids, it offers a balance of reactivity and stability, making it a versatile reagent in organic synthesis .

Properties

IUPAC Name

2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-6-7-11(5,8(13)14)12-9(15)16-10(2,3)4/h6-7H2,1-5H3,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIYXUNJTZYRILK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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